5-(2-Fluorophenyl)furan-2-carbaldehyde
Overview
Description
Preparation Methods
The synthesis of 5-(2-Fluorophenyl)furan-2-carbaldehyde typically involves the reaction of 2-fluorobenzaldehyde with furan-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
5-(2-Fluorophenyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Fluorophenyl)furan-2-carbaldehyde is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(2-Fluorophenyl)furan-2-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The fluorine atom on the phenyl ring can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar compounds to 5-(2-Fluorophenyl)furan-2-carbaldehyde include other furan-2-carbaldehyde derivatives with different substituents on the phenyl ring. These compounds may have similar chemical properties but differ in their reactivity and biological activities. The presence of the fluorine atom in this compound makes it unique, as it can significantly influence the compound’s chemical behavior and interactions .
Some similar compounds include:
- 5-(2-Chlorophenyl)furan-2-carbaldehyde
- 5-(2-Bromophenyl)furan-2-carbaldehyde
- 5-(2-Methylphenyl)furan-2-carbaldehyde .
Properties
IUPAC Name |
5-(2-fluorophenyl)furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGOAPVMWNGAQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359351 | |
Record name | 5-(2-fluorophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380566-25-6 | |
Record name | 5-(2-fluorophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-fluorophenyl)furan-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 5-(2-Fluorophenyl)furan-2-carbaldehyde into thiosemicarbazone derivatives affect their biological activity?
A1: Research suggests that incorporating this compound into thiosemicarbazone derivatives can significantly influence their antibacterial and antitumor activities. Specifically, the study highlighted compound 5, 5-nitro-furan-2-carbaldehyde thiosemicarbazone, derived from this compound, demonstrating notable antibacterial activity against Staphylococcus aureus. [] This compound exhibited a minimum inhibitory concentration (MIC) of 1 µg/mL, outperforming reference drugs nitrofurantoin (MIC = 1–25 µg/mL) and gentamicin (MIC = 10->100 µg/mL). [] While the exact mechanism of action wasn't fully elucidated, this finding emphasizes the potential of this compound derivatives as antibacterial agents.
Q2: What insights do structural characterization techniques like X-ray crystallography provide about thiosemicarbazone derivatives incorporating this compound?
A2: X-ray crystallography studies provided valuable insights into the three-dimensional structures of these derivatives. For instance, compounds 6 (5-phenyl-furan-2-carbaldehyde thiosemicarbazone) and 7 (5-(2-fluorophenyl)-furan-2-carbaldehyde thiosemicarbazone) crystallized in the E conformation about specific bonds. [] In contrast, compound 8 (5-(4-methoxyphenyl)-furan-2-carbaldehyde thiosemicarbazone) adopted a Z conformation, influenced by an intramolecular hydrogen bond. [] These structural details are crucial for understanding the structure-activity relationships of these compounds and can guide further optimization for desired biological activities.
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